molecular formula C10H18O2 B2718276 3-(2,2-Dimethylpropyl)cyclobutane-1-carboxylic acid CAS No. 1404379-01-6

3-(2,2-Dimethylpropyl)cyclobutane-1-carboxylic acid

Cat. No.: B2718276
CAS No.: 1404379-01-6
M. Wt: 170.252
InChI Key: BPOLGHJTIOTDHY-UHFFFAOYSA-N
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Description

3-(2,2-Dimethylpropyl)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C10H18O2 It is a cyclobutane derivative featuring a carboxylic acid functional group and a 2,2-dimethylpropyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Dimethylpropyl)cyclobutane-1-carboxylic acid typically involves the [2+2] cycloaddition reaction, which is a common method for constructing cyclobutane rings. One approach involves the reaction of 2,2-dimethylpropyl bromide with cyclobutene in the presence of a strong base such as sodium hydride. The reaction proceeds under controlled temperature conditions to yield the desired cyclobutane derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Dimethylpropyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted cyclobutane derivatives.

Scientific Research Applications

3-(2,2-Dimethylpropyl)cyclobutane-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-(2,2-Dimethylpropyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity. Additionally, the cyclobutane ring can interact with hydrophobic regions of biomolecules, affecting their conformation and function.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutanecarboxylic acid: A simpler analog without the 2,2-dimethylpropyl substituent.

    Cyclopropanecarboxylic acid: A related compound with a three-membered ring instead of a four-membered cyclobutane ring.

    Cyclopentane-1-carboxylic acid: A compound with a five-membered ring.

Uniqueness

3-(2,2-Dimethylpropyl)cyclobutane-1-carboxylic acid is unique due to the presence of the 2,2-dimethylpropyl group, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-(2,2-dimethylpropyl)cyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-10(2,3)6-7-4-8(5-7)9(11)12/h7-8H,4-6H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPOLGHJTIOTDHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC1CC(C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

3-(2,2-Dimethylpropyl)-1-cyclobutenecarboxylic acid (163 g) and tetrahydrofuran (1300 mL) were mixed. After an addition of 5 w/w % rhodium on activated carbon (8.2 g) to the mixture, the mixture was stirred at RT for 35 hr under hydrogen atmosphere (1 atm). The 5 w/w % rhodium on activated carbon was filtered off and the filtrate was concentrated in vacuo to give the title compound (175.56 g) as a crude product.
Name
3-(2,2-Dimethylpropyl)-1-cyclobutenecarboxylic acid
Quantity
163 g
Type
reactant
Reaction Step One
Quantity
1300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

3-(2,2-dimethylpropyl)-1-cyclobutenecarboxylic acid (10 g), tetrahydrofuran (100 mL) and 6 N hydrochloric acid (100 mL) were mixed. To the mixture was added zinc (30 g) at ice temperature. The mixture was stirred at 70° C. overnight. After an addition of 6 N hydrochloric acid and water the mixture was filtered. The filtrate was extracted with ethyl acetate (150 mL, 100 mL). The organic layer was washed with brine (100 mL), then dried over sodium sulfate. The sodium sulfate was filtered off and the filtrate was concentrated in vacuo to give the title compound (11.6 g) as a crude product.
Name
3-(2,2-dimethylpropyl)-1-cyclobutenecarboxylic acid
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
30 g
Type
catalyst
Reaction Step Three

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